molecular formula C16H14N4O7 B10899386 N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide

N'-{2-hydroxy-3,5-bisnitrobenzylidene}-2-methoxy-2-phenylacetohydrazide

Cat. No.: B10899386
M. Wt: 374.30 g/mol
InChI Key: KCSBBJXHICDJQW-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazone linkage and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-methoxy-2-phenylacetohydrazide. The reaction is carried out in an alkaline medium, often using sodium hydroxide as a base, and is facilitated by heating under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have potential as enzyme inhibitors and probes for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins, thereby inhibiting their activity. The presence of nitro and hydroxyl groups allows it to participate in redox reactions, which can modulate cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N’-[(2-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
  • (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol

Uniqueness

N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H14N4O7

Molecular Weight

374.30 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide

InChI

InChI=1S/C16H14N4O7/c1-27-15(10-5-3-2-4-6-10)16(22)18-17-9-11-7-12(19(23)24)8-13(14(11)21)20(25)26/h2-9,15,21H,1H3,(H,18,22)/b17-9+

InChI Key

KCSBBJXHICDJQW-RQZCQDPDSA-N

Isomeric SMILES

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.